molecular formula C20H16N6O2S B2697164 N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891105-29-6

N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2697164
CAS No.: 891105-29-6
M. Wt: 404.45
InChI Key: DUDACOOKBXFUGE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a high-purity synthetic compound designed for advanced pharmacological and biochemical research. This complex molecule features a [1,2,4]triazolo[4,3-b]pyridazine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The core is strategically substituted at position 6 with a pyridin-2-yl group and at position 3 with a sulfanyl linker connected to an N-(3-acetylphenyl)acetamide moiety, creating a multifunctional research tool. While specific biological data for this exact compound requires further investigation, closely related structural analogs within the [1,2,4]triazolo[4,3-b]pyridazine family have demonstrated significant potential in various research areas. These analogs are being investigated for their roles as enzyme inhibitors, particularly targeting kinases such as p38 Mitogen-Activated Protein Kinases (p38 MAPK) and Syk Kinase, which are crucial signaling proteins in inflammatory and oncological pathways . Furthermore, similar compounds have shown antimicrobial properties in research settings, exhibiting activity against various bacterial strains, and are explored as potential inhibitors of cholinesterases, which are relevant to neurodegenerative disease research . The presence of the sulfanyl (-S-) acetamide bridge enhances the molecule's ability to interact with biological thiols and its potential to act as a disulfide mimic, while the acetylphenyl group contributes to specific binding interactions through hydrogen bonding and hydrophobic effects. This compound is intended for research applications only, including use as a biochemical probe, a building block in synthetic chemistry, or a candidate for high-throughput screening campaigns. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S/c1-13(27)14-5-4-6-15(11-14)22-19(28)12-29-20-24-23-18-9-8-17(25-26(18)20)16-7-2-3-10-21-16/h2-11H,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDACOOKBXFUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridin-2-yl group: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the sulfanyl group: This can be done through thiolation reactions.

    Acetylation of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibits potential biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with triazolopyridazine structures can exhibit antimicrobial properties. For instance, a study on related triazolo compounds demonstrated significant activity against various bacterial strains .

Antimalarial Potential

In silico studies and subsequent in vitro evaluations have shown that similar triazolo derivatives possess antimalarial activity. These compounds were tested against Plasmodium falciparum, with some demonstrating low IC50 values, indicating potent activity .

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes or receptors. For example, inhibitors targeting p38 mitogen-activated protein kinase have shown promise in related triazolo compounds . This pathway is crucial in inflammatory responses and cancer progression.

Case Study 1: Antimalarial Activity

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was synthesized and evaluated for antimalarial activity. The study highlighted that compounds with similar structural features to this compound exhibited strong inhibitory effects against Plasmodium falciparum with IC50 values ranging from 2 to 5 μM .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related triazolo compounds. The findings suggested that these compounds could effectively inhibit specific kinases involved in cancer cell proliferation . The mechanism likely involves binding to the active site of the enzyme.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with triazolopyridazine rings can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Key Observations :

  • The 3-acetylphenyl group in the target compound increases lipophilicity compared to methyl or ethoxy substituents (e.g., 891117-12-7 in ), which may enhance tissue penetration but reduce aqueous solubility .
  • The pyridin-2-yl substituent at position 6 of the triazolo-pyridazine core introduces a basic nitrogen, enabling hydrogen bonding or coordination with metal ions in biological targets, a feature absent in furan-triazole analogs .

Biological Activity

N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique triazolopyridazine core characterized by the following structural features:

  • Molecular Formula : C20H16N6O2S
  • CAS Number : 891105-29-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds containing triazolopyridazine rings are known to modulate enzyme activity and receptor interactions. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors altering their conformation and function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of triazolopyridazines exhibit promising anticancer properties. For instance:

CompoundCancer Cell LineIC50 (μM)
47fHCT1166.2
47eT47D43.4
69cMCF727.3

These findings suggest that the compound may be effective in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives show significant antibacterial activity against various pathogens. For example:

PathogenActivityReference
E. coliInhibitory
S. aureusModerate

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Triazolethiones : Mercapto-substituted triazoles demonstrated significant anticancer and antimicrobial activities. The study showed that these compounds could effectively inhibit tumor growth in vitro .
  • Pyridine Derivatives : Research on pyridine-based compounds revealed their potential as inhibitors for various kinases involved in cancer progression .

Q & A

Q. How can researchers optimize the synthetic route for N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?

Methodological Answer:

  • The compound’s synthesis involves coupling a pyridinyl-triazolopyridazine core with a sulfanyl acetamide moiety. Key steps include:
    • Sulfanyl Acetamide Preparation : Alkylate 2-mercaptoacetamide derivatives with α-chloroacetamide intermediates in the presence of KOH (as demonstrated in analogous sulfanyl acetamide syntheses) .
    • Triazolopyridazine Functionalization : Use 3-picoline or 3,5-lutidine as a base to enhance coupling efficiency between sulfonyl chloride intermediates and amine-containing pyridinyl-triazolopyridazine precursors .
    • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the triazolopyridazine and acetylphenyl moieties. For example:
    • Pyridin-2-yl protons resonate at δ 8.5–9.0 ppm (doublets) .
    • Sulfanyl (-S-) linkages exhibit deshielded methylene protons (δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C21_{21}H16_{16}N6_{6}O2_{2}S) with <2 ppm error.
  • X-ray Crystallography : Resolve conformational details of the triazolopyridazine core and sulfanyl bridge (if crystalline) .

Q. How can aqueous solubility be improved for in vitro bioassays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS (≤5% DMSO) to dissolve the compound while maintaining cell viability.
  • pH Adjustment : Protonate the pyridinyl nitrogen (pKa ~4.5–5.0) in acidic buffers (pH 4.5–5.5) to enhance solubility .
  • Cyclodextrin Complexation : Screen β-cyclodextrin derivatives to encapsulate hydrophobic regions (e.g., acetylphenyl group) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data for this compound in kinase inhibition assays?

Methodological Answer:

  • Kinase Selectivity Profiling : Perform kinase panel screens (e.g., 100+ kinases) to identify off-target interactions. For example:
    • The triazolopyridazine core may inhibit Aurora kinases, while the sulfanyl acetamide moiety could modulate MAPK pathways .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to clarify binding-site variations (e.g., ATP-binding pocket vs. allosteric sites) .
  • Metabolite Analysis : Check for in situ degradation (e.g., sulfanyl oxidation to sulfone) via LC-MS, which may reduce potency .

Q. How can researchers resolve discrepancies in synthetic yields reported for pyridinyl-triazolopyridazine intermediates?

Methodological Answer:

  • Design of Experiments (DoE) : Apply fractional factorial design to optimize variables:
    • Factors : Temperature (80–120°C), solvent (DMF vs. acetonitrile), base (K2_2CO3_3 vs. Et3_3N) .
    • Response Surface Methodology (RSM) : Identify interactions between reaction time and catalyst loading (e.g., Pd(OAc)2_2 at 5–10 mol%) .
  • Impurity Tracking : Use HPLC-MS to detect side products (e.g., dimerization of triazolopyridazine intermediates) .

Q. What strategies mitigate instability of the sulfanyl (-S-) bridge under oxidative conditions?

Methodological Answer:

  • Stabilization via Steric Shielding : Introduce ortho-substituents (e.g., methyl groups) on the acetylphenyl ring to hinder oxidation .
  • Inert Atmosphere Synthesis : Conduct reactions under nitrogen/argon to minimize disulfide formation .
  • Antioxidant Additives : Include 1–2% ascorbic acid in storage buffers to prolong shelf life .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., JAK2 kinase). Prioritize derivatives with improved hydrogen-bonding to hinge regions .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing acetylphenyl with trifluoromethyl groups) .
  • ADMET Prediction : Apply QSAR models to balance potency with solubility (LogP <3) and metabolic stability (CYP3A4 inhibition <50%) .

Methodological and Experimental Design Considerations

Q. How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates to confirm compound-induced protein stabilization (indicative of binding) .
  • Western Blotting : Monitor phosphorylation of downstream biomarkers (e.g., STAT3 for JAK2 inhibition) .
  • CRISPR Knockout Controls : Use kinase-deficient cell lines to confirm on-target effects .

Q. What in silico tools are recommended for reaction pathway prediction?

Methodological Answer:

  • ICReDD Workflow : Combine quantum chemical calculations (Gaussian 16) with experimental data to predict reaction pathways (e.g., cyclization vs. dimerization) .
  • Retrosynthesis Software : Leverage ChemAxon or Synthia to propose alternative routes for pyridinyl-triazolopyridazine assembly .

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